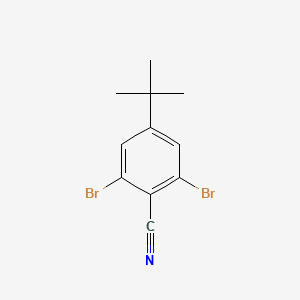

2,6-Dibromo-4-tert-butyl-benzonitrile

Description

Properties

Molecular Formula |

C11H11Br2N |

|---|---|

Molecular Weight |

317.02 g/mol |

IUPAC Name |

2,6-dibromo-4-tert-butylbenzonitrile |

InChI |

InChI=1S/C11H11Br2N/c1-11(2,3)7-4-9(12)8(6-14)10(13)5-7/h4-5H,1-3H3 |

InChI Key |

LHOUVZWSZDAYID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)C#N)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

2,6-Dibromo-4-tert-butyl-benzonitrile serves as a crucial intermediate in synthesizing various organic compounds. Its applications include:

- Synthesis of Heterocyclic Compounds : It is utilized in the synthesis of quinolines and indoles, which are important in medicinal chemistry .

- Dyes and Pigments : The compound is involved in producing synthetic dyes due to its chromophoric properties .

- Pharmaceuticals : It acts as a reagent in synthesizing antifungal agents and other pharmaceuticals .

Biological Research

The compound's structural characteristics allow for significant applications in biological studies:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, modifications to the compound can enhance its inhibitory activity against viral proteins, suggesting potential therapeutic uses against viral infections .

- Biochemical Studies : Investigations into its effects on cell metabolism have shown that it can influence oxidative stress responses in cells. This application is critical for understanding cellular mechanisms and developing treatments for oxidative stress-related diseases .

Case Study 1: Antiviral Activity Assessment

A study evaluated the structure-activity relationship (SAR) of various analogs derived from this compound. The results indicated that specific substitutions at the para position of the phenyl ring significantly enhanced antiviral activity against Zika virus protease with IC values ranging from 0.52 μM to 3.14 μM depending on the substituent's nature .

Case Study 2: Synthesis of Antifungal Agents

In another study, this compound was used as a starting material to synthesize novel antifungal agents. The synthesized compounds showed promising activity against various fungal strains, indicating the compound's utility in developing new antifungal therapies .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table compares 2,6-Dibromo-4-tert-butyl-benzonitrile with two analogs: 4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) and 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (CAS 537033-52-6) .

| Compound | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | Not Available | 2-Br, 4-tert-butyl, 6-Br | C₁₁H₁₀Br₂N | 316.0 (calculated) |

| 4-Bromo-2,6-difluorobenzonitrile | 123843-67-4 | 4-Br, 2-F, 6-F | C₇H₂BrF₂N | 218.0 (calculated) |

| 2-(4-Bromo-2,6-difluorophenyl)acetonitrile | 537033-52-6 | 4-Br, 2-F, 6-F, CH₂CN | C₈H₄BrF₂N | 232.0 (calculated) |

Key Observations:

Halogen Effects: Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F). For example, replacing F with Br in 4-Bromo-2,6-difluorobenzonitrile increases its molecular weight by ~44% (218 vs. 316 g/mol).

Steric Effects :

- The tert-butyl group in the target compound introduces significant steric hindrance, which may slow down reactions at the para position. In contrast, the smaller acetonitrile group (-CH₂CN) in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile allows for greater accessibility in synthetic modifications .

Functional Group Diversity :

- The nitrile group (-CN) in benzonitrile derivatives is a versatile functional group for further chemical transformations (e.g., hydrolysis to carboxylic acids). The acetonitrile side chain in 2-(4-Bromo-2,6-difluorophenyl)acetonitrile offers additional reactivity for coupling reactions .

Physicochemical and Reactivity Profiles

Hypothetical Data for this compound:

- Boiling Point : Estimated >250°C (due to high molecular weight and halogen content).

- Solubility : Likely low in water but high in organic solvents (e.g., dichloromethane).

- Reactivity : Bromine atoms may undergo Suzuki coupling or nucleophilic aromatic substitution, though steric hindrance from the tert-butyl group could limit reactivity at position 4.

Comparative Reactivity:

- 4-Bromo-2,6-difluorobenzonitrile : Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitution at the meta position relative to Br. However, bromine’s lower electronegativity (compared to F) makes it a better leaving group in substitution reactions .

- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile : The -CH₂CN side chain can participate in nucleophilic additions or cyclization reactions, offering synthetic flexibility absent in the tert-butyl analog .

Preparation Methods

Procedure:

-

Radical Bromination :

-

Substrate : 4-tert-Butylbenzonitrile (synthesized via Friedel-Crafts alkylation of benzonitrile).

-

Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN).

-

Mechanism : Radical chain reaction abstracts hydrogen, forming a benzyl radical that reacts with bromine. The tert-butyl group’s steric bulk favors bromination at less hindered positions (2 and 6).

-

-

Electrophilic Bromination :

| Parameter | Radical Bromination | Electrophilic Bromination |

|---|---|---|

| Temperature | 145–220°C | 0–80°C |

| Solvent | None | Dichloromethane |

| Bromine Source | Br₂ | Br₂/NBS |

| Regioselectivity | Moderate | High |

Sequential Alkylation and Bromination

An alternative approach introduces the tert-butyl group after bromination, though this is less common due to the deactivated nature of dibrominated intermediates.

Procedure:

-

Bromination of Benzonitrile :

-

Friedel-Crafts Alkylation :

One-Pot Synthesis via Directed meta-Bromination

A novel method leverages dual directing effects for regioselective dibromination:

Procedure:

-

Substrate : 4-tert-Butylbenzonitrile.

-

Reagents : NaBr, (NH₄)₂S₂O₈, H₂SO₄.

-

Mechanism : Persulfate generates sulfate radicals (SO₄- ⁻), abstracting hydrogen to form a benzyl radical. Bromide ions (Br⁻) react with the radical, favoring positions ortho to the tert-butyl group.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Radical Bromination | High regioselectivity, solvent-free | High temperatures, safety concerns |

| Electrophilic Bromination | Mild conditions, high yield | Requires FeBr₃, competing directing effects |

| Sequential Alkylation | Flexible for late-stage modification | Low efficiency in alkylation step |

| One-Pot Synthesis | Eco-friendly, scalable | Requires optimization of radical conditions |

Key Reaction Parameters

Temperature and Solvent Effects

Substituent Directing Effects

-

The tert-butyl group’s ortho/para-directing ability overrides the nitrile’s meta-directing influence in electrophilic substitutions.

-

Radical reactions minimize directing effects, favoring steric accessibility.

Industrial-Scale Considerations

-

Cost Efficiency : Radical bromination avoids solvents, reducing waste.

-

Purity Control : Crystallization in ethanol/n-heptane removes byproducts (e.g., tribrominated derivatives).

-

Safety : Bromine handling requires corrosion-resistant equipment and strict ventilation.

Emerging Methodologies

Recent advances include photocatalytic bromination using visible light and transition-metal catalysts (e.g., Ru(bpy)₃²⁺), enabling milder conditions. Additionally, flow chemistry systems improve heat management and scalability for exothermic bromination reactions .

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | FeBr₃ (5 mol%) |

| Solvent | DCM |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Identify tert-butyl protons (δ 1.3–1.4 ppm, singlet) and aromatic protons (if any).

- ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and brominated aromatic carbons (δ 125–135 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at 327.92 g/mol).

- X-ray Crystallography : Resolve structural ambiguities, particularly steric effects from the tert-butyl group .

Q. Table 2: Key Spectral Peaks

| Technique | Expected Signal |

|---|---|

| ¹H NMR | δ 1.35 (s, 9H, t-Bu) |

| ¹³C NMR | δ 117.5 (CN) |

| HRMS | 327.92 [M+H]⁺ |

Advanced Question: How can computational methods aid in predicting reaction pathways for brominated benzonitrile derivatives?

Answer:

Leverage databases and software for mechanistic insights:

Database Mining : Use Reaxys or SciFinder to identify analogous reactions (e.g., bromination of hindered aromatics).

DFT Calculations : Model transition states to predict regioselectivity. For example, assess the energy barrier for bromine addition at the 2- vs. 6-position.

Machine Learning : Train models on existing datasets (e.g., PISTACHIO or BKMS_METABOLIC) to optimize reaction conditions.

Contradictions in predicted vs. experimental yields can be resolved by adjusting steric/electronic parameters in simulations .

Advanced Question: How should researchers address discrepancies in spectral data for brominated aromatic compounds?

Answer:

Follow a systematic validation protocol:

Reproducibility Check : Repeat synthesis and characterization under identical conditions.

Cross-Validation : Compare data with structurally similar compounds (e.g., 3,5-Dibromo-4-hydroxybenzonitrile ).

Expert Consultation : Reference spectral libraries (e.g., NIST Chemistry WebBook ) or collaborate with crystallography labs.

Error Analysis : Quantify instrument precision (e.g., NMR shimming, MS calibration) and sample purity (HPLC ≥98%) .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

Adhere to OSHA and ACS guidelines:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation of bromine vapors.

- Storage : Keep in airtight containers at –20°C to prevent degradation.

- Spill Management : Neutralize with sodium thiosulfate and dispose via hazardous waste channels .

Advanced Question: How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

Answer:

The tert-butyl group imposes steric constraints:

Suzuki-Miyaura Coupling : Use bulky palladium catalysts (e.g., XPhos Pd G3) to prevent catalyst poisoning.

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of the hindered substrate.

Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps.

Comparative studies with less-hindered analogs (e.g., 2,6-Dibromo-4-methylbenzonitrile ) reveal reduced yields (≤60% vs. ≥85%), highlighting steric challenges .

Basic Question: What are the primary research applications of this compound?

Answer:

Key applications include:

- Medicinal Chemistry : Intermediate for kinase inhibitors or antiviral agents (see 4-(2-bromoacetyl)benzonitrile derivatives ).

- Material Science : Building block for liquid crystals or organic semiconductors due to its planar aromatic core.

- Environmental Chemistry : Study photodegradation pathways of brominated aromatics .

Advanced Question: How can researchers design experiments to assess the compound’s thermal stability?

Answer:

Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):

TGA : Heat at 10°C/min under nitrogen. Expect decomposition onset >200°C due to bromine’s thermal lability.

DSC : Identify phase transitions (e.g., melting point ~150–160°C).

Accelerated Aging : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Correlate data with computational predictions (e.g., bond dissociation energies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.